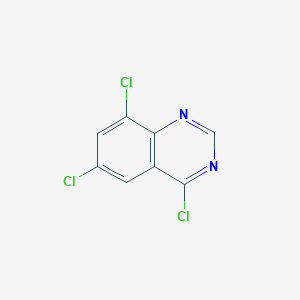

4,6,8-Trichloroquinazoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves nucleophilic aromatic substitution reactions, where chlorine atoms are displaced by nucleophiles. For instance, hybrid 4-aminoquinolines-1,3,5-triazine derivatives are synthesized through the aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, showcasing a method to modify the quinazoline core for potential antimalarial activity (Bhat et al., 2016). Additionally, the synthesis of 4-aminoquinoline derivatives through the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amine demonstrates the versatility in functionalizing the quinazoline nucleus (Liu et al., 2007).

Molecular Structure Analysis

Quinazoline derivatives often exhibit complex molecular interactions due to their aromatic and heterocyclic nature. The X-ray crystallographic study of derivatives, such as 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones, provides insight into the regioselective substitutions and molecular conformations that influence the chemical reactivity and potential biological activities of these compounds (Kim et al., 2003).

Chemical Reactions and Properties

Quinazoline derivatives are known for their participation in a variety of chemical reactions, including nucleophilic substitution and Suzuki-Miyaura cross-coupling. These reactions are pivotal for the introduction of various functional groups that significantly alter the chemical and biological properties of the quinazoline core. For example, the microwave-assisted Suzuki-Miyaura cross-coupling approach has been utilized for the synthesis of 4-aryl-substituted 2-trichloromethylquinazoline derivatives, highlighting the method's efficiency in modifying the quinazoline structure for enhanced antiplasmodial activity (Verhaeghe et al., 2008).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. The crystal structure of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, for example, reveals the importance of hydrogen bonds and π-stacking interactions in stabilizing the crystal packing, which could influence the compound's solubility and bioavailability (Ouerghi et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity, stability, and biological activity, are directly influenced by their structure. The introduction of substituents through chemical reactions can significantly impact their pharmacological profile. For instance, the synthesis of new 4-aryl-2-trichloromethylquinazolines showcases the influence of structural modification on the compounds' antiplasmodial activity, demonstrating the potential for developing novel antimalarial agents (Verhaeghe et al., 2009).

Applications De Recherche Scientifique

Synthesis and Antimalarial Activity

4,6,8-Trichloroquinazoline derivatives have been explored for their potential in antimalarial applications. A study detailed the synthesis of hybrid 4-aminoquinoline-1,3,5-triazine derivatives, starting from aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, which showed mild to moderate antimalarial activity against Plasmodium falciparum strains (Bhat et al., 2016).

Anticancer Agents

Research has identified 4,6,8-Trichloroquinazoline derivatives as potent inducers of apoptosis, offering a pathway to anticancer therapies. The substitution of functional groups on the quinazoline nucleus has led to compounds with significant anticancer activity, showcasing high blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, 4-anilinoquinazoline–triazole–AZT hybrids have been synthesized and shown to exhibit anticancer activities against various human cancer cell lines, indicating a promising direction for the development of new anticancer agents (Le Nhat Thuy Giang et al., 2018).

Corrosion Inhibition

Quinolinyl triazole derivatives, related to the quinazoline framework, have been evaluated for their significance in pharmaceutical chemistry and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. This highlights the versatile applications of quinazoline derivatives beyond biomedical research (Bhat & Shetty, 2021).

Antimicrobial Agents

Synthetic efforts have led to the creation of 8-trifluoromethylquinoline-based 1,2,3-triazoles with potent antimicrobial properties. Through click chemistry approaches, these compounds have been characterized and shown to exhibit activity against various microbial strains, demonstrating the potential of 4,6,8-Trichloroquinazoline derivatives in developing new antimicrobial agents (Garudachari et al., 2014).

Safety And Hazards

The safety information for 4,6,8-Trichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4,6,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWAQRCVLUTMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289818 | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trichloroquinazoline | |

CAS RN |

19815-21-5 | |

| Record name | 19815-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)